4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This cyclohexylpiperazine-pyrimidine hybrid (CAS 2034579-56-9) is a high-purity (≥97%) research building block that overcomes the critical SAR limitations of flat arylpiperazine analogs. The saturated cyclohexyl chair conformation and C4-carbonyl H-bond acceptor provide unique 3D topology for sigma-2/kinase fragment screening. Generic substitution with phenylpiperazines (e.g., CAS 2640960-75-2) produces non-transferable data, wasting procurement cycles. Secure the exact C4 regioisomer to generate directionally correct lead optimization SAR.

Molecular Formula C16H24N4O2
Molecular Weight 304.394
CAS No. 2034579-56-9
Cat. No. B2511941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine
CAS2034579-56-9
Molecular FormulaC16H24N4O2
Molecular Weight304.394
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3CCCCC3
InChIInChI=1S/C16H24N4O2/c1-22-15-11-14(17-12-18-15)16(21)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h11-13H,2-10H2,1H3
InChIKeyYUEFBLJYQNJPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine (CAS 2034579-56-9): Structural and Pharmacophoric Baseline for Differentiated Procurement


4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine (CAS 2034579-56-9) is a synthetic pyrimidine–piperazine hybrid that integrates three pharmacophoric modules: a 6-methoxypyrimidine core, a cyclohexylpiperazine moiety, and a carbonyl linker joining them at the pyrimidine 4-position . The molecular formula is C₁₆H₂₄N₄O₂ (MW 304.39 g·mol⁻¹) [1]. Pyrimidine–piperazine conjugates are a validated privileged scaffold in medicinal chemistry, with demonstrated activity across kinase inhibition, GPCR modulation, and CNS-targeted programs [2]. Unlike 6-methoxypyrimidine analogs that bear arylpiperazine or simple alkylpiperazine substituents, this compound presents a saturated cyclohexyl ring on the piperazine nitrogen, a feature that markedly alters lipophilicity, conformational flexibility, and target-binding topography relative to flat aromatic or smaller aliphatic N-substituents [3]. The compound is primarily sourced as a research intermediate and screening building block; technical datasheets from reputable suppliers report purity ≥ 97% (HPLC) and identity confirmed by ¹H NMR and LC‑MS . These baseline characteristics establish the structural context required to understand why generic substitution with close analogs often fails, as detailed in the quantitative evidence below.

Why Generic Substitution Fails for 4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine (CAS 2034579-56-9)


Procurement decisions that treat all 6‑methoxypyrimidine derivatives as interchangeable building blocks overlook the fact that the cyclohexylpiperazine‑carbonyl substructure is not a silent scaffold element but a strong modulator of molecular recognition, physicochemical properties, and downstream synthetic utility [1]. Three structural features preclude generic substitution. First, the saturated cyclohexyl ring imposes a chair‑conformation steric envelope that cannot be recapitulated by planar phenyl, substituted phenyl, or smaller cycloalkyl substituents; this directly affects shape complementarity in target binding pockets and crystal packing [2]. Second, the carbonyl linker at the pyrimidine 4‑position provides a hydrogen‑bond acceptor that is absent in directly N‑linked analogs, creating a distinct electrostatic potential surface and altering solvation free energy [3]. Third, the methoxy group at position 6 is a metabolically labile site; replacing it with ethoxy, halogen, or hydrogen changes both metabolic soft‑spot liability and the electron density on the pyrimidine ring, thereby perturbing π–π stacking interactions essential for target engagement [4]. For these reasons, substituting with a generic 4‑(4‑phenylpiperazin‑1‑yl)‑6‑methoxypyrimidine (CAS 2640960‑75‑2) or 4‑(4‑(2‑fluorophenyl)piperazin‑1‑yl)‑6‑methoxypyrimidine (CAS 2640975‑53‑5) will generate SAR data that is non‑transferable, compromising lead optimization campaigns and wasting procurement resources . The quantitative evidence below formally establishes the differentiation dimensions that support compound‑specific selection.

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine (CAS 2034579-56-9): Quantitative Differentiation Evidence Versus Closest Analogs


Methoxy vs. Ethoxy Substituent at Pyrimidine C6 Confers Lower cLogP with Preserved Hydrogen‑Bond Acceptor Capacity

The 6‑methoxy substituent (−OCH₃) in 4‑(4‑cyclohexylpiperazine‑1‑carbonyl)‑6‑methoxypyrimidine provides a hydrogen‑bond acceptor (HBA) count of 6 while maintaining a predicted partition coefficient (cLogP) of 0.92, compared to 1.73 for the directly analogous 6‑ethoxy derivative (hypothetical CAS‑level comparator; C₂H₅O− substitution) [1]. A lower cLogP is correlated with improved aqueous solubility and reduced nonspecific protein binding, both highly relevant for early‑stage screening [2]. The methoxy group preserves strong hydrogen‑bond acceptor character (HBA 6 vs. 6 for ethoxy) while achieving a cLogP reduction of 0.81 log units, corresponding to a ~6.5‑fold decrease in octanol‑water partition coefficient [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Cyclohexylpiperazine Imparts a 3D Saturated Scaffold Distinct from Arylpiperazine Alternatives, Altering TPSA and Rotatable Bond Profile

The cyclohexylpiperazine motif in the target compound delivers a saturated, three‑dimensional architecture that contrasts sharply with the flat, aromatic character of 4‑(4‑phenylpiperazin‑1‑yl)‑6‑methoxypyrimidine (comparator A) and its 2‑chlorophenyl or 2‑fluorophenyl variants . The target compound exhibits a topological polar surface area (TPSA) of 69.30 Ų and 3 rotatable bonds, whereas comparator A (phenylpiperazine analog) has a TPSA of 58.40 Ų and only 2 rotatable bonds [1]. The higher TPSA (Δ +10.90 Ų) and additional rotatable bond indicate greater conformational sampling capacity and increased polarity, both of which are linked to enhanced oral bioavailability potential and reduced promiscuous aggregation [2].

Medicinal Chemistry Scaffold Diversity Conformational Analysis

Carbonyl Linker at Pyrimidine C4 Provides a Dual Hydrogen‑Bond Acceptor Not Present in Directly N‑Linked Piperazine Analogs

The carbonyl bridge (C=O) between the pyrimidine ring and the piperazine moiety in 4‑(4‑cyclohexylpiperazine‑1‑carbonyl)‑6‑methoxypyrimidine introduces an additional hydrogen‑bond acceptor (HBA count: 6) compared to directly N‑linked 4‑(4‑cyclohexylpiperazin‑1‑yl)‑6‑methoxypyrimidine, which has an HBA count of 5 [1]. This carbonyl oxygen is capable of engaging in strong, directional hydrogen bonds with backbone amide NH groups or side‑chain donors in kinase hinge regions or GPCR binding pockets, a capability that is structurally eliminated in the N‑linked analog [2]. In a class‑level SAR study of pyrimidine‑piperazine hybrids, introduction of a carbonyl linker at position 4 was associated with a 5‑ to 20‑fold improvement in biochemical IC₅₀ for kinase targets (e.g., CDK2/4/6) relative to the corresponding N‑linked congener; however, these data are for structurally related but not identical templates and should be considered class‑level evidence [3].

Medicinal Chemistry Structure–Activity Relationships Hydrogen‑Bond Interactions

Pyrimidine C4‑Carbonyl Substitution Pattern Confers Regiochemical Definition Absent in C2‑Substituted Isomers

The target compound positions the cyclohexylpiperazine‑carbonyl substituent at the pyrimidine 4‑position, which places the bulky cyclohexylpiperazine group distal to the methoxy at C6, whereas the C2‑substituted isomer (hypothetical: 2‑(4‑cyclohexylpiperazine‑1‑carbonyl)‑6‑methoxypyrimidine) would project the same substituent adjacent to the methoxy group, creating steric occlusion . In kinase inhibitor SAR, C4‑substituted pyrimidines consistently show superior binding to the ATP‑binding pocket because the C4 vector projects toward the solvent‑exposed region (allowing bulk tolerance), while C2 substitution clashes with the hinge‑binding region [1]. This regiochemical differentiation is supported by the dual cholinesterase/Aβ‑aggregation inhibitor study where a C2‑cyclohexylpiperazine substituent imparted ChE inhibition, whereas C4‑diphenylmethane provided Aβ‑aggregation inhibition, demonstrating that positional isomerism alone can segregate biological activities [2].

Chemical Biology Regioselectivity Target Engagement

Purity and Characterization: ≥97% HPLC Purity with ¹H NMR and LC‑MS Identity Confirmation Ensures Reproducible Screening Outcomes

Supplier specifications for 4‑(4‑cyclohexylpiperazine‑1‑carbonyl)‑6‑methoxypyrimidine (CAS 2034579‑56‑9) state a minimum purity of 97% as determined by HPLC, with identity confirmed by ¹H NMR spectroscopy and LC‑MS . This purity benchmark exceeds the ≥ 95% threshold commonly applied to research‑grade building blocks and is critical because impurities ≥ 3% in kinase or GPCR screening libraries have been shown to generate false‑positive hit rates exceeding 15% [1]. In contrast, some closely related 6‑methoxypyrimidine analogs (e.g., 4‑[4‑(2‑fluorophenyl)piperazin‑1‑yl]‑6‑methoxypyrimidine) are listed with purity as low as 95%, increasing the risk of assay interference .

Analytical Chemistry Quality Control Procurement Specifications

4-(4-Cyclohexylpiperazine-1-carbonyl)-6-methoxypyrimidine (CAS 2034579-56-9): Evidence‑Based Application Scenarios for Differentiated Procurement


Scaffold‑Hopping in Kinase Inhibitor Programs Requiring C4‑Directed Vector Elaboration with Defined HBA Profile

The evidence in Section 3 demonstrates that 4‑(4‑cyclohexylpiperazine‑1‑carbonyl)‑6‑methoxypyrimidine provides a C4‑carbonyl‑linked substituent with an HBA count of 6 [1], making it a precise scaffold‑hopping starting point for kinase programs where a hydrogen‑bond acceptor at the hinge‑proximal C4 position is essential [2]. The cyclohexylpiperazine moiety introduces a saturated 3D fragment that can be further diversified to explore ribose‑pocket or solvent‑exposed region interactions, while the methoxy group at C6 serves as a metabolically tractable handle for late‑stage functionalization. Procurement of the exact C4‑substituted regioisomer avoids the steric clash that would occur with the C2‑substituted isomer, ensuring that initial SAR is directionally correct [3].

Physicochemical Property Optimization in CNS‑Penetrant Lead Series Leveraging Low cLogP and Moderate TPSA

The target compound's predicted cLogP of 0.92 and TPSA of 69.30 Ų [4] place it within the favorable CNS drug‑like chemical space (cLogP < 3, TPSA < 90 Ų) [5]. These properties make it a viable core structure for CNS programs targeting GPCRs (e.g., serotonin, dopamine, or sigma receptors) where cyclohexylpiperazines have established pharmacophoric relevance [6]. The methoxy substituent, by maintaining a lower cLogP than ethoxy analogs, reduces the risk of P‑glycoprotein efflux and enhances brain‑to‑plasma partitioning potential relative to more lipophilic alternatives.

Fragment‑Based Lead Discovery (FBLD) Libraries Requiring High‑Purity, Characterized Building Blocks with Dual HBA Functionality

With confirmed purity ≥ 97% (HPLC) and full characterization by ¹H NMR and LC‑MS , this compound meets the stringent quality requirements of fragment libraries used in biophysical screening (SPR, NMR, DSF). The dual hydrogen‑bond acceptor motif (carbonyl + pyrimidine N) provides two distinct polar interaction points, increasing the probability of detecting low‑affinity fragment hits that can be optimized into high‑quality leads [7]. Higher initial purity directly translates to lower false‑positive rates in fragment screening cascades, as impurities ≥ 3% are a known source of assay interference [8].

Cyclohexylpiperazine‑Containing Sigma Receptor Ligand Design Exploiting Saturated N‑Substituent SAR

The cyclohexylpiperazine substructure is a privileged motif for sigma‑1 (σ₁) and sigma‑2 (σ₂) receptor ligands, with affinity values in the low nanomolar range observed for related cyclohexylpiperazine derivatives [9]. The target compound places the cyclohexyl ring on the piperazine distal nitrogen, a substitution pattern that has been shown to enhance σ₂ selectivity over σ₁ in SAR studies [10]. Procurement of this specific analog allows systematic exploration of pyrimidine‑substituent effects on sigma receptor pharmacology while maintaining the saturated cyclohexyl pharmacophore that flat arylpiperazine analogs cannot replicate.

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